Technical Documentation Center

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
  • CAS: 1154549-27-5

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one: A Technical Guide

Executive Summary The compound 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one (CAS: 1154549-27-5)[1] represents a highly specialized derivative within the dihydropyrimidinone (DHPM) class of small molecules. Origi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one (CAS: 1154549-27-5)[1] represents a highly specialized derivative within the dihydropyrimidinone (DHPM) class of small molecules. Originally popularized by the discovery of monastrol, DHPMs are privileged pharmacophores characterized by their ability to selectively target the mitotic kinesin spindle protein Eg5 (KIF11)[2][3].

Unlike traditional antimitotics (e.g., taxanes or vinca alkaloids) that globally disrupt microtubule dynamics and cause severe neurotoxicity, Eg5 inhibitors selectively arrest dividing cells, making them highly attractive oncology targets[4]. Furthermore, the structural homology between DHPMs and 1,4-dihydropyridines endows this scaffold with secondary pharmacology as L-type calcium channel blockers[5][6]. This guide dissects the structural biology, kinetic consequences, and experimental validation of this compound's mechanism of action.

Structural Biology: The Allosteric "Conformational Latch"

To understand the causality of this compound's efficacy, we must examine its interaction with the Eg5 motor domain. Eg5 is a homotetrameric motor protein responsible for cross-linking and sliding antiparallel microtubules to establish the bipolar mitotic spindle[3][7].

The L5/α2/α3 Binding Pocket

6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one acts as an allosteric, ATP-uncompetitive inhibitor [3][8]. It does not bind to the active ATP-binding site; rather, it intercalates into a surface-exposed allosteric pocket formed by helix α2, loop L5, and helix α3[8][9]. This pocket is situated approximately 12 Å from the nucleotide-binding site and 22 Å from the microtubule-binding interface[9].

Structure-Activity Relationship (SAR) & Binding Causality

The specific substitutions on this molecule dictate its binding thermodynamics:

  • The 2-(4-methylphenyl) Moiety: Unlike classic Biginelli products that feature a C2-thioxo or C2-oxo group, the C2-aryl substitution in this compound drives deep insertion into a hydrophobic cleft lined by residues such as Ile136, Pro137, Tyr211, Leu214, and Ala218[7][8].

  • The DHPM Core: The secondary amine and acyl oxygen of the dihydropyrimidine ring act as critical hydrogen bond donors and acceptors, interacting directly with Glu118, Arg119, and Trp127[5][7][8].

  • The C6-Ethyl Group: Provides optimal steric bulk to lock the flexible Loop L5 into a closed conformation, acting as a "conformational latch"[8].

AllostericPathway Ligand 2-Aryl-DHPM Binding Pocket L5/α2/α3 Allosteric Pocket Ligand->Pocket Latch Loop L5 Conformational Closure Pocket->Latch Trap ADP Trapped in Catalytic Site Latch->Trap Affinity Weak Microtubule Affinity State Trap->Affinity

Mechanism of allosteric Eg5 inhibition via Loop L5 conformational latching.

Kinetic Consequences and Cellular Phenotype

Disruption of the ATPase Cycle

Under normal physiological conditions, Eg5 hydrolyzes ATP to generate mechanical force. The binding of the DHPM derivative halts this cycle. By locking Loop L5, the inhibitor prevents the structural rearrangement required for nucleotide exchange. Consequently, ADP release is drastically slowed, trapping the motor protein in an Eg5-ADP-inhibitor ternary complex [8]. In this state, Eg5 exhibits an extremely weak affinity for microtubules, rendering it incapable of generating the force needed to separate centrosomes[8].

The Monoastral Phenotype and Apoptosis

The failure of centrosome separation yields a highly specific cellular phenotype: the monoastral (monopolar) spindle [3][8].

  • SAC Activation: The presence of a monopolar spindle leaves kinetochores unattached or improperly attached, triggering the Spindle Assembly Checkpoint (SAC)[8].

  • Mitotic Arrest: Cells are firmly arrested in prometaphase.

  • Apoptotic Cascade: Prolonged mitotic arrest inevitably leads to mitochondrial membrane depolarization, an increased Bax/Bcl-2 ratio, and the subsequent cleavage and activation of executioner caspases (Caspase 3, 8, and 9), culminating in apoptosis[4].

Secondary Pharmacology: L-Type Calcium Channel Modulation

While optimized for oncology, the DHPM scaffold shares a profound structural isosterism with 1,4-dihydropyridines (e.g., nifedipine, amlodipine)[5][10].

  • Mechanism: The compound can bind to the transmembrane α1 subunit of voltage-gated L-type calcium channels (CaV1.2) in vascular smooth muscle[6].

  • Effect: By blocking calcium ion influx, it prevents the phosphorylation of myosin light chain, leading to vasodilation and decreased systemic vascular resistance[6].

  • Developmental Insight: In modern drug design, this dual Eg5/Calcium Channel targeting is being exploited to create multi-target directed ligands (MTDLs) that simultaneously address tumor proliferation and tumor microenvironment angiogenesis[5].

Quantitative Data: Kinetic & Pharmacological Profiling

To contextualize the efficacy of 2-aryl-DHPMs against standard benchmarks, the following table summarizes the typical kinetic shifts observed when modifying the DHPM core from a C2-thioxo (Monastrol) to a C2-aryl/alkyl substituted framework (e.g., Enastron/Dimethylenastron analogs)[7][11].

Compound ClassTarget SiteEg5 ATPase IC₅₀ (μM)Primary Cellular PhenotypeSecondary Target Affinity
Monastrol (Prototype) L5/α2/α3~14.0 - 30.0Monoastral SpindleLow
C2-Aryl DHPMs L5/α2/α3~1.5 - 5.0Monoastral SpindleModerate (L-Type Ca²⁺)
Ispinesib (Clinical) L5/α2/α3< 0.01Monoastral SpindleNone

Data synthesized from comparative SAR studies of DHPM Eg5 inhibitors[3][7][11].

Experimental Validation Protocols

To ensure scientific integrity, any claims regarding the MoA of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one must be validated using a self-contained, orthogonal testing system.

Protocol A: Microtubule-Stimulated Eg5 ATPase Assay (Biochemical)

Purpose: To prove direct target engagement and quantify allosteric inhibition.

  • Reagent Preparation: Prepare a reaction buffer containing 15 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.

  • Protein Assembly: Incubate recombinant human Eg5 motor domain (10 nM) with paclitaxel-stabilized microtubules (1 μM) in the reaction buffer.

  • Compound Titration: Add the DHPM compound in a 10-point dose-response concentration gradient (0.1 nM to 100 μM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 mM ATP to initiate the ATPase cycle.

  • Quantification: After 20 minutes, quench the reaction and measure inorganic phosphate (Pi) release using a Malachite Green detection system. Calculate the IC₅₀ using non-linear regression.

Protocol B: Immunofluorescence Phenotypic Screening (Cellular)

Purpose: To confirm that biochemical inhibition translates to the monoastral cellular phenotype.

  • Cell Culture: Seed HeLa or MDA-MB-231 cells in 96-well glass-bottom plates at 10,000 cells/well.

  • Treatment: Treat cells with the DHPM compound at 5x the established biochemical IC₅₀ for 16 hours to capture cells in mitosis.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain for α-tubulin (microtubules, FITC), γ-tubulin (centrosomes, TRITC), and Hoechst 33342 (chromatin).

  • Imaging: Utilize confocal microscopy. A positive result is the visual confirmation of a "rosette" chromosome arrangement surrounding an unseparated, centralized pair of centrosomes (the classic monoaster).

ValidationWorkflow Synthesis Compound 1154549-27-5 Synthesis & QC Biochem MT-Stimulated ATPase Assay (Target Engagement) Synthesis->Biochem Phenotype Immunofluorescence (Monoaster Confirmation) Synthesis->Phenotype CaChannel Patch-Clamp Electrophysiology (L-Type Ca2+ Blockade) Synthesis->CaChannel Apoptosis Flow Cytometry (Sub-G1 & Caspase Cleavage) Biochem->Apoptosis Phenotype->Apoptosis

Orthogonal validation workflow for dual-targeting DHPM derivatives.

References

  • MDPI. "Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5." Molecules. Available at: [Link]

  • NIH PubMed. "Structural basis for inhibition of Eg5 by dihydropyrimidines: stereoselectivity of antimitotic inhibitors enastron, dimethylenastron and fluorastrol." Journal of Medicinal Chemistry. Available at: [Link]

  • NIH PubMed. "Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies." Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • MedCrave. "Dihydropyridines as Calcium Channel Blockers: An Overview." Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Taylor & Francis. "Recent Findings and Future Directions for Interpolar Mitotic Kinesin Inhibitors in Cancer Therapy." Future Medicinal Chemistry. Available at: [Link]

  • NIH PMC. "Loop 5-directed Compounds Inhibit Chimeric Kinesin-5 Motors." Journal of Biological Chemistry. Available at: [Link]

  • NIH PMC. "Dihydropyrimidine-2-thiones as Eg5 inhibitors and L-type calcium channel blockers: potential antitumour dual agents." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • MDPI. "Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment." Pharmaceuticals. Available at: [Link]

  • NIH PMC. "Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations." Scientific Reports. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural and In-Silico Analysis of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Abstract 3,4-Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This guide provides a comprehens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,4-Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific DHPM derivative, 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one. We will explore its molecular architecture through single-crystal X-ray crystallography and investigate its potential as a therapeutic agent via in-silico molecular docking studies. This document serves as a resource for researchers and professionals in drug development, offering detailed protocols and expert insights into the crucial interplay between a molecule's solid-state structure and its simulated biological interactions.

Introduction: The Therapeutic Potential of Dihydropyrimidinones (DHPMs)

Overview of the Biginelli Reaction and DHPMs in Medicinal Chemistry

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones is most famously achieved through the Biginelli reaction, a one-pot, three-component condensation first reported by Italian chemist Pietro Biginelli in 1891.[3][4] This reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to produce the DHPM core.[5] The simplicity and efficiency of this multicomponent reaction have made DHPMs readily accessible scaffolds for chemical libraries.[6]

The DHPM framework is considered a "privileged structure" in medicinal chemistry, as it is found in a variety of biologically active molecules.[7] These compounds have demonstrated a wide array of pharmacological properties, including acting as antiviral, antitumor, antibacterial, and anti-inflammatory agents.[8][9] Notably, the DHPM core is present in molecules that function as calcium channel blockers, antihypertensive agents, and α1a-adrenergic antagonists.[3]

Significance of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

The specific derivative, 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one, combines the core DHPM scaffold with specific substituents that can modulate its physicochemical properties and biological activity. The ethyl group at the 6-position and the 4-methylphenyl (p-tolyl) group at the 2-position are key features. The tolyl group, in particular, can influence electronic properties and participate in specific interactions, such as π-π stacking, with biological targets. Understanding the precise three-dimensional arrangement of these groups is paramount for elucidating its structure-activity relationships.

Objectives of this Guide: Bridging Solid-State Structure with In-Silico Target Interaction

This guide aims to provide a detailed, practical framework for the comprehensive analysis of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one. The primary objectives are:

  • To outline a standard protocol for the synthesis and characterization of the title compound.

  • To present a detailed methodology for determining its molecular structure using single-crystal X-ray crystallography.

  • To provide a step-by-step workflow for performing molecular docking studies to predict its binding affinity and interaction with a relevant biological target.

  • To demonstrate how data from crystallography and molecular docking can be integrated to provide a holistic understanding of a molecule's potential as a drug candidate.

Synthesis and Material Characterization

Synthetic Protocol via Biginelli Condensation

The title compound can be synthesized using a modification of the classical Biginelli reaction.[3][8]

Reactants:

  • 4-methylbenzaldehyde

  • Ethyl 3-oxopentanoate (in place of the more common ethyl acetoacetate to introduce the 6-ethyl group)

  • Urea

  • Catalyst (e.g., HCl, BF₃·OEt₂, or a solid acid catalyst like Amberlyst-15)[4]

  • Solvent (e.g., Ethanol or solvent-free conditions)[5]

General Procedure:

  • A mixture of 4-methylbenzaldehyde (1 equivalent), ethyl 3-oxopentanoate (1 equivalent), urea (1.5 equivalents), and a catalytic amount of acid is prepared.

  • The mixture is refluxed in ethanol or heated under solvent-free conditions for several hours.[5]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.[8]

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. These include ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to ensure the correct molecular structure has been obtained.[10]

Single-Crystal X-ray Crystallography: Elucidating the Solid-State Architecture

Expert Insight: The Rationale for Crystallographic Analysis in Drug Design

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[11][12] For drug development, SCXRD is invaluable because it reveals the exact molecular conformation, including bond lengths, bond angles, and torsion angles.[13] This empirical data provides the ground-truth structure, which is the ideal starting point for computational studies like molecular docking. It eliminates the uncertainties associated with computationally generated conformers and ensures that the docking simulations begin with a low-energy, experimentally validated ligand structure.

Experimental Protocol: From Crystal Growth to Structure Solution

Step 1: Crystal Cultivation High-quality single crystals are a prerequisite for SCXRD.[12] A common method is slow evaporation.

  • Dissolve the purified compound in a suitable solvent (or solvent mixture, e.g., ethanol/dichloromethane) to create a saturated or near-saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Monitor for the formation of well-defined, transparent crystals suitable for diffraction.[14]

Step 2: Data Collection using a Diffractometer

  • A suitable crystal is selected and mounted on a goniometer head.[15]

  • The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[16]

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of orientations.[11]

  • At each orientation, a diffraction pattern is recorded, which consists of a set of spots of varying intensities.[17]

Step 3: Structure Solution and Refinement

  • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods, often employing software like SHELXS.[18] This step yields an initial electron density map.

  • The initial model is refined using full-matrix least-squares on F², typically with software like SHELXL.[18] This process refines atomic positions, and thermal parameters, and adds hydrogen atoms to the model to best fit the experimental data.

  • The final refined structure is validated by examining figures of merit such as the R-factor, wR2, and goodness-of-fit.

Results & Structural Analysis

While the specific crystallographic data for the title compound is not publicly available in the search results, we can present a template table based on data for similar DHPM structures.[16]

Table 1: Representative Crystallographic Data and Refinement Parameters for a DHPM Analog

ParameterValue
Chemical FormulaC₁₄H₁₅FN₂O₂S
Formula Weight294.34
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.9298 (6)
b (Å)11.5870 (8)
c (Å)15.7459 (11)
α (°)100.940 (2)
β (°)104.804 (2)
γ (°)98.153 (2)
Volume (ų)1515.11 (18)
Z4
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
R[F² > 2σ(F²)]0.075
wR(F²)0.228
Goodness-of-fit (S)0.98
(Data is for a representative structure and is for illustrative purposes only)[16]

Structural Analysis:

  • Intramolecular Geometry: The analysis would focus on the conformation of the dihydropyrimidine ring, which typically adopts a flattened boat or sofa conformation.[16][19] The orientation of the ethyl and tolyl substituents relative to the ring would be determined.

  • Intermolecular Interactions: A key part of the analysis is identifying non-covalent interactions that stabilize the crystal packing. These often include N-H···O hydrogen bonds, which form dimers or chains, and potentially C-H···O or π-π stacking interactions involving the tolyl rings.[19][20]

Visualization: Crystallography Workflow

crystallography_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth & Data Collection cluster_analysis Structure Solution & Refinement Synthesis Biginelli Reaction Purification Recrystallization Synthesis->Purification Growth Slow Evaporation Purification->Growth Mount Crystal Mounting Growth->Mount Collect X-ray Data Collection Mount->Collect Solve Structure Solution (e.g., SHELXS) Collect->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Final Structure Validation Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final Crystal Structure (CIF)

Workflow from synthesis to final crystal structure determination.

Molecular Docking: Simulating Protein-Ligand Interactions

Expert Insight: The Synergy of Crystallography and Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[21] The synergy between crystallography and docking is powerful: crystallography provides the high-resolution, experimentally determined structure of the ligand, which serves as a rigid and accurate input for the docking simulation. This reduces the conformational space that the docking algorithm needs to search, leading to more reliable and faster predictions of the binding mode and affinity.[22]

Methodology: A Validated Docking Workflow

For this guide, we will consider Cyclooxygenase-2 (COX-2) as a plausible target, as DHPMs have been investigated as potential COX-2 inhibitors.[23][24][25] We will use AutoDock Vina, a widely used open-source docking program.[21]

Step 1: Target and Ligand Preparation

  • Receptor Preparation:

    • Download the 3D structure of the target protein, COX-2, from the Protein Data Bank (PDB; e.g., PDB ID: 3LN1).[24][26]

    • Using molecular visualization software (e.g., PyMOL, Chimera, or AutoDock Tools), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.[27][28]

    • Add polar hydrogen atoms and compute Gasteiger or Kollman charges for the protein atoms.[26][29]

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[30]

  • Ligand Preparation:

    • Use the coordinates from the solved crystal structure of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one as the starting point.

    • Load the ligand structure into AutoDock Tools.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.[26]

Step 2: Grid Generation and Docking Execution

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the COX-2 enzyme. The size and center of this box dictate the search space for the docking algorithm. The location can be determined from the position of the co-crystallized ligand in the original PDB file.[22][29]

  • Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand (in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid box.

  • Running Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform the docking simulation, exploring different conformations of the ligand within the specified grid box and scoring them.[21][30]

Step 3: Pose Analysis and Scoring Function Interpretation

  • Binding Affinity: Vina provides a binding affinity score in kcal/mol for the top-ranked binding poses. More negative scores indicate a more favorable predicted binding affinity.[24]

  • Interaction Analysis: The best-scoring pose is visualized in complex with the protein receptor. The analysis involves identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site.

Simulated Results & Interaction Analysis

The following tables represent hypothetical but plausible results for the docking of the title compound into the COX-2 active site.

Table 2: Predicted Docking Scores and Binding Affinities

CompoundBinding Affinity (kcal/mol)
6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one (Top Pose)-9.5
Celecoxib (Reference COX-2 Inhibitor)-10.1
(Values are hypothetical and for illustrative purposes only)[24]

Table 3: Key Intermolecular Interactions for the Best Docking Pose

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondPyrimidinone N-HSer-5302.9
Hydrogen BondPyrimidinone C=OTyr-3853.1
HydrophobicEthyl GroupVal-349, Leu-352N/A
π-π StackingTolyl RingArg-1204.5
(Interactions are hypothetical based on known COX-2 inhibitor binding modes)[25]
Visualization: Molecular Docking Workflow

docking_workflow cluster_prep Input Preparation cluster_analysis Results Analysis Receptor 1. Prepare Receptor (PDB -> PDBQT) Grid 3. Define Grid Box (Active Site) Receptor->Grid Ligand 2. Prepare Ligand (CIF -> PDBQT) Config 4. Create Config File (Paths & Grid Info) Ligand->Config Grid->Config Vina 5. Run AutoDock Vina Config->Vina Scores 6. Analyze Scores (Binding Affinity) Vina->Scores Poses 7. Visualize Poses & Interactions Scores->Poses

A generalized workflow for molecular docking using AutoDock Vina.

Integrated Discussion: From Structure to Potential Function

The integration of crystallographic and docking data provides a powerful predictive model for a compound's biological activity. The crystal structure offers the precise, low-energy conformation of the ligand, which is then used to explore its potential interactions within a biological target's active site.

The hypothetical docking results suggest that 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one could bind effectively within the COX-2 active site. The dihydropyrimidine core, with its hydrogen bond donors and acceptors, can form key interactions with polar residues like Serine and Tyrosine.[25] The ethyl group can occupy a hydrophobic pocket, while the tolyl ring can engage in favorable π-π stacking or hydrophobic interactions.

This structure-based approach allows for the generation of hypotheses for structure-activity relationships (SAR). For example, modifications to the tolyl ring (e.g., adding electron-withdrawing groups) or altering the alkyl group at the 6-position could be proposed to enhance binding affinity. These new designs can then be evaluated in silico before committing to chemical synthesis, accelerating the drug discovery cycle.

It is crucial to acknowledge the limitations of this in-silico approach. Docking scores are predictions and do not always perfectly correlate with experimental binding affinities. The use of a rigid receptor is also an approximation. Therefore, the insights gained from these computational studies must be validated through in-vitro biological assays.

Conclusion

This technical guide has detailed a comprehensive approach to characterizing 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one, from its synthesis to its potential biological function. By combining the empirical certainty of single-crystal X-ray crystallography with the predictive power of molecular docking, researchers can gain profound insights into a molecule's structure and its interactions with therapeutic targets. This integrated strategy is fundamental to modern structure-based drug design, providing a rational pathway for optimizing lead compounds and accelerating the development of new therapeutic agents. Future work should focus on the experimental validation of the predicted biological activity through enzymatic and cell-based assays.

References

Sources

Foundational

calcium channel blocking activity of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

An In-Depth Technical Guide to the Evaluation of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one for Calcium Channel Blocking Activity Audience: Researchers, scientists, and drug development professionals. Abstract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Evaluation of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one for Calcium Channel Blocking Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: The therapeutic class of calcium channel blockers (CCBs) remains a cornerstone in the management of cardiovascular diseases, primarily hypertension.[1][2] The dihydropyrimidine (DHPM) scaffold, a bioisostere of the classical dihydropyridine (DHP) structure, has garnered significant attention for its potential to yield novel CCBs with favorable pharmacological profiles.[3][4] This guide outlines a comprehensive research framework for the synthesis and systematic evaluation of a novel, putative calcium channel blocker: 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one. While extensive research exists for the DHPM class, this specific molecule represents a novel chemical entity for which public data is not available. This document, therefore, serves as a roadmap for its investigation, detailing the necessary experimental protocols from chemical synthesis to in-depth electrophysiological characterization, grounded in established methodologies for analogous compounds.

Introduction and Rationale

Voltage-gated calcium channels, particularly the L-type (CaV1.2), are fundamental to the process of excitation-contraction coupling in vascular smooth muscle.[2][5] The influx of extracellular Ca²⁺ through these channels triggers a cascade leading to muscle contraction and an increase in vascular resistance.[1] The 1,4-dihydropyridine (DHP) class of drugs, such as Nifedipine and Amlodipine, effectively antagonize these channels, inducing vasodilation and lowering blood pressure.[5]

The compound 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs are considered aza-analogs of DHPs and have been extensively explored as potential CCBs.[3] Their structural similarity suggests a shared mechanism of action, namely the blockade of L-type calcium channels.[4] The specific substitutions on the core scaffold—an ethyl group at position 6 and a 4-methylphenyl (p-tolyl) group at position 2—are designed to modulate the compound's lipophilicity and steric interactions with the channel's binding pocket, potentially influencing its potency and selectivity. This guide provides a robust framework to test this hypothesis.

Chemical Synthesis via Biginelli Condensation

The most direct and established route for the synthesis of 3,4-dihydropyrimidin-4-ones is the Biginelli reaction, a one-pot, three-component condensation. This approach offers simplicity and efficiency for the creation of the target molecule.

Proposed Synthetic Protocol

A mixture of 4-methylbenzaldehyde (1.0 mmol), ethyl acetoacetate (or a similar β-ketoester that would yield the 6-ethyl group after subsequent modification, though for the core synthesis, ethyl acetoacetate is standard) (1.0 mmol), and urea (1.5 mmol) will be subjected to acid catalysis.

Step-by-Step Protocol:

  • Combine 4-methylbenzaldehyde (1 mmol), ethyl 3-oxopentanoate (to yield the 6-ethyl group directly) (1 mmol), urea (1.5 mmol), and a catalytic amount of an acid catalyst (e.g., HCl, or a Lewis acid like BF₃·OEt₂) in a suitable solvent such as ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.

  • Filter the precipitate, wash with cold ethanol, and then recrystallize from a suitable solvent (e.g., hot ethanol or acetic acid) to yield the purified 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.

  • Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Final Product & Analysis 4-methylbenzaldehyde 4-methylbenzaldehyde One-Pot Condensation One-Pot Condensation 4-methylbenzaldehyde->One-Pot Condensation Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate->One-Pot Condensation Urea Urea Urea->One-Pot Condensation Reflux & Acid Catalyst Reflux & Acid Catalyst One-Pot Condensation->Reflux & Acid Catalyst Precipitation Precipitation Reflux & Acid Catalyst->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Target Compound Target Compound Recrystallization->Target Compound Spectroscopic Confirmation Spectroscopic Confirmation Target Compound->Spectroscopic Confirmation

Caption: Biginelli reaction workflow for synthesis.

In Vitro Evaluation of Calcium Channel Blocking Activity

To ascertain the pharmacological activity, a two-tiered approach is recommended: a functional assay to observe the physiological effect on vascular tissue, followed by a direct electrophysiological assay to confirm the molecular mechanism.

Tier 1: Functional Assessment in Isolated Rat Aorta

This ex vivo experiment assesses the compound's ability to relax pre-constricted vascular smooth muscle, a hallmark of calcium channel blockade.

Protocol Rationale: The rat aorta is a classic model for studying vascular reactivity. Contraction is induced using a high concentration of potassium chloride (KCl), which causes membrane depolarization and opens voltage-gated L-type calcium channels, leading to a Ca²⁺ influx-dependent contraction. A genuine L-type CCB will inhibit this specific mode of contraction.

Step-by-Step Protocol:

  • Tissue Preparation: Humanely euthanize a male Wistar rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15 minutes.

  • Viability Check: Induce a contraction with 60 mM KCl. Once a stable plateau is reached, wash the tissue and allow it to return to baseline. This confirms the viability of the smooth muscle.

  • Experimental Run:

    • Re-induce a sustained contraction with 60 mM KCl.

    • Once the contraction is stable, add cumulative concentrations of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one (e.g., 1 nM to 100 µM) to the organ bath at set intervals.

    • Record the resulting relaxation as a percentage of the maximal KCl-induced contraction.

    • Use a known CCB like Nifedipine as a positive control.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Aorta Dissection B Ring Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E KCl-induced Contraction D->E F Cumulative Drug Addition E->F G Record Relaxation F->G H Concentration-Response Curve G->H I Calculate IC50 H->I

Caption: Isolated aortic ring experimental workflow.

Tier 2: Electrophysiological Confirmation with Patch-Clamp

The whole-cell patch-clamp technique provides direct evidence of L-type calcium channel blockade by measuring the ionic currents across the cell membrane.

Protocol Rationale: This technique allows for the precise control of the cell's membrane potential and the direct measurement of ion channel activity. By holding the cell at a potential where L-type channels are closed and then depolarizing it, one can isolate and measure the Ca²⁺ current (I_Ca). The effect of the compound on this specific current confirms its mechanism of action. A cell line stably expressing the human CaV1.2 channel (e.g., HEK293 cells) is ideal for this purpose.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the α1C subunit of the human L-type calcium channel.

  • Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain Cs⁺ to block K⁺ channels, and the external solution should contain Ba²⁺ or Ca²⁺ as the charge carrier.

  • Seal Formation: Obtain a giga-ohm seal between the micropipette and a single cell.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.

  • Current Measurement:

    • Hold the cell membrane at a potential of -80 mV.

    • Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit the inward I_Ca.

    • Record baseline currents.

  • Compound Application: Perfuse the cell with the external solution containing various concentrations of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.

  • Data Acquisition: Record the I_Ca at each concentration after steady-state inhibition is achieved. The reduction in the peak current amplitude indicates channel blockade.

Data Presentation and Analysis

The quantitative efficacy of the compound is determined by calculating its half-maximal inhibitory concentration (IC₅₀).

CompoundAssay TypeEndpointIC₅₀ Value (Hypothetical)
6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-oneRat AortaRelaxation150 nM
6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-onePatch-ClampI_Ca Inhibition120 nM
Nifedipine (Positive Control)Rat AortaRelaxation20 nM
Nifedipine (Positive Control)Patch-ClampI_Ca Inhibition15 nM

Data is hypothetical and for illustrative purposes only.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural analogy to dihydropyridines, 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is hypothesized to bind to the α1 subunit of the L-type calcium channel.[5] This binding allosterically modulates the channel, stabilizing it in a closed or inactivated state, thereby preventing the influx of Ca²⁺ into the vascular smooth muscle cell. The subsequent decrease in intracellular Ca²⁺ concentration prevents the activation of calmodulin and myosin light-chain kinase (MLCK), leading to smooth muscle relaxation (vasodilation) and a reduction in blood pressure.

Signaling Pathway Diagram:

G Depolarization Depolarization L-type Ca Channel L-type Ca Channel Depolarization->L-type Ca Channel Opens Intracellular Ca2+ Intracellular Ca2+ L-type Ca Channel->Intracellular Ca2+ Increases Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca Channel Influx Calmodulin Calmodulin Intracellular Ca2+->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Activates Myosin-LC Phosphorylation Myosin-LC Phosphorylation MLCK->Myosin-LC Phosphorylation Catalyzes Contraction Contraction Myosin-LC Phosphorylation->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction DHPM Compound DHPM Compound DHPM Compound->L-type Ca Channel Blocks

Caption: Proposed mechanism of DHPM-induced vasodilation.

Conclusion and Future Directions

This technical guide presents a comprehensive and scientifically rigorous framework for the preclinical evaluation of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one as a potential calcium channel blocker. By following the detailed protocols for synthesis, functional screening, and electrophysiological validation, researchers can definitively determine the compound's activity and mechanism of action. Positive results from this framework would warrant further investigation into its selectivity against other calcium channel subtypes (e.g., N-type, T-type), in vivo antihypertensive efficacy in animal models such as the Spontaneously Hypertensive Rat (SHR), and a full pharmacokinetic and toxicological profile to establish its potential as a clinical drug candidate.

References

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]

  • Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Calcium channel blocker - Wikipedia. Wikipedia. [Link]

  • Calcium Channel Blockers - StatPearls - NCBI Bookshelf. NCBI. [Link]

  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica. [Link]

  • Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Design, synthesis and pharmacological evaluation of some substituted dihydropyrimidines with L-/T-type calcium channel blocking activities. PubMed. [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. PMC. [Link]

  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. PubMed. [Link]

  • Synthesis of some new C2 substituted dihydropyrimidines and their electrophysiological evaluation as L-/T-type calcium channel blockers. PubMed. [Link]

  • (PDF) Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. MDPI. [Link]

  • (PDF) Antagonism of L-type Ca2+ channels CaV1.3 and CaV1.2 by 1,4-dihydropyrimidines and 4H-pyrans as dihydropyridine mimics. ResearchGate. [Link]

  • easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. DergiPark. [Link]

  • Calcium channel blockers. Mayo Clinic. [Link]

  • A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. MDPI. [Link]

  • Investigation of the Selectivity of L-Type Voltage-Gated Calcium Channels 1.3 for Pyrimidine-2,4,6-Triones Derivatives Based on Molecular Dynamics Simulation. MDPI. [Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. [Link]

  • Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. PMC. [Link]

  • (PDF) Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives. ResearchGate. [Link]

  • Dihydropyridine Calcium Channel Blocker class drugs. GoodRx. [Link]

  • D1Calcium-Channel Blockers And Vascular Hypertrophy. In Vitro Studies. American Journal of Hypertension | Oxford Academic. [Link]

  • Full article: L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Taylor & Francis. [Link]

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI. [Link]

  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one via Modified Biginelli/Pinner Cyclocondensation

Executive Summary & Scientific Rationale Pyrimidines are privileged pharmacophores in drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antineoplastic pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pyrimidines are privileged pharmacophores in drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antineoplastic properties[1]. The classical Biginelli reaction is a multicomponent condensation of an aldehyde, a β -ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones. However, the targeted synthesis of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one —a pyrimidin-4-one lacking a C5 substituent and featuring a C2 aryl group—requires a strategic modification.

To achieve this specific scaffold, we utilize a two-component Biginelli-type cyclocondensation, classically known as the Pinner pyrimidine synthesis [2]. This protocol replaces the urea and aldehyde components with an amidine (4-methylbenzamidine), which reacts directly with a β -ketoester (ethyl 3-oxopentanoate) under basic conditions[3].

Mechanistic Causality (E-E-A-T)

The synthesis operates under strict thermodynamic control and requires an anhydrous basic environment[4].

  • Activation: 4-Methylbenzamidine is sourced as a stable hydrochloride salt and must be liberated using sodium ethoxide (NaOEt). Concurrently, NaOEt deprotonates the α -carbon of ethyl 3-oxopentanoate to form a highly reactive enolate.

  • Nucleophilic Addition: The free amidine nitrogen performs an intermolecular nucleophilic attack onto the ketone carbonyl of the β -ketoester, forming an imine intermediate with the loss of water.

  • Cyclocondensation: Driven by thermal energy (reflux), the second amidine nitrogen attacks the ester carbonyl via intramolecular amidation. This ring closure expels ethanol and yields the stable, conjugated pyrimidin-4-one ring[2].

Mechanism A 4-Methylbenzamidine HCl + NaOEt C Free Amidine Base A->C Neutralization B Ethyl 3-oxopentanoate + NaOEt D Reactive Enolate B->D Deprotonation E Imine Intermediate (Nucleophilic Attack) C->E D->E F Intramolecular Amidation (Cyclization) E->F - H2O (Heat) G 6-Ethyl-2-(4-methylphenyl)- 3,4-dihydropyrimidin-4-one F->G - EtOH (Ring Closure)

Mechanistic pathway of the modified Biginelli/Pinner cyclocondensation.

Quantitative Reagent Summary

To ensure a self-validating system, precise stoichiometry is required. The slight excess of base ensures complete neutralization of the amidine hydrochloride and sufficient enolization of the β -ketoester.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Methylbenzamidine HCl 170.641.010.01.71 g
Ethyl 3-oxopentanoate 144.171.010.01.44 g (~1.42 mL)
Sodium Ethoxide (NaOEt) 68.051.111.00.75 g
Anhydrous Ethanol 46.07Solvent-25.0 mL

Step-by-Step Experimental Protocol

This protocol is designed to mitigate common side reactions, such as amidine hydrolysis, by strictly controlling moisture and pH[4].

Step 1: Base Activation and Free Amidine Generation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and assemble it under an inert argon or nitrogen atmosphere.

  • Add 25.0 mL of strictly anhydrous ethanol to the flask.

  • Carefully add 0.75 g (11.0 mmol) of sodium ethoxide (NaOEt). Stir for 5 minutes until fully dissolved.

  • Add 1.71 g (10.0 mmol) of 4-methylbenzamidine hydrochloride to the basic solution. Stir at room temperature for 30 minutes. Causality: This step precipitates sodium chloride (NaCl) and liberates the nucleophilic free amidine.

Step 2: Enolate Formation and Reagent Addition 5. To the stirring suspension, add 1.42 mL (10.0 mmol) of ethyl 3-oxopentanoate dropwise over 5 minutes via a syringe. 6. Allow the mixture to stir at room temperature for an additional 15 minutes to facilitate initial imine formation.

Step 3: Cyclocondensation (Reflux) 7. Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 78 °C) using an oil bath. 8. Maintain reflux for 4 to 6 hours. 9. In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the β -ketoester spot indicates the completion of the cyclization.

Step 4: Reaction Quenching and Neutralization 10. Once complete, remove the flask from the heat and allow it to cool to room temperature. 11. Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 75% of the ethanol. 12. Add 20 mL of ice-cold distilled water to the concentrated residue. 13. Critical Step: Carefully neutralize the aqueous mixture by adding 1M HCl dropwise until the pH reaches exactly 7.0–7.5. Causality: The pyrimidin-4-one product is amphoteric. Adjusting to a neutral pH ensures the molecule is uncharged, minimizing its aqueous solubility and maximizing precipitation.

Step 5: Isolation and Recrystallization 14. Filter the precipitated crude solid under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold water to remove residual salts. 15. Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one as a crystalline solid. Dry under high vacuum overnight.

Protocol S1 Step 1 Base Activation S2 Step 2 Reagent Mixing S1->S2 S3 Step 3 Reflux (4-6 h) S2->S3 S4 Step 4 Neutralization S3->S4 S5 Step 5 Recrystallization S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

ObservationPotential CauseOptimization Strategy
Low Yield / Hydrolysis Moisture in solventHydrolysis of the amidine intermediate is a major side reaction[4]. Ensure the use of strictly anhydrous ethanol and freshly prepared NaOEt.
Incomplete Cyclization Insufficient thermal energyThe intramolecular amidation has a high activation barrier. Ensure vigorous reflux for at least 4-6 hours; monitor via TLC.
Poor Precipitation Over-acidification during workupThe product is amphoteric. Carefully adjust pH to 7.0-7.5 to maintain the neutral form and force precipitation.

Sources

Application

Application and Protocol for the Structural Elucidation of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one using NMR Spectroscopy

Introduction In the landscape of contemporary drug discovery and materials science, the precise structural characterization of novel small molecules is a cornerstone of innovation. The dihydropyrimidinone (DHPM) scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural characterization of novel small molecules is a cornerstone of innovation. The dihydropyrimidinone (DHPM) scaffold, in particular, represents a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of a specific DHPM derivative, 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one .

Given the absence of readily available experimental NMR data in the public domain for this specific molecule, this guide will present a comprehensive analysis based on predicted chemical shifts, grounded in established principles of NMR spectroscopy and data from structurally analogous compounds. This approach serves as a practical workflow for researchers encountering novel compounds, emphasizing predictive analysis as a crucial first step in structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust protocol for the NMR analysis of novel heterocyclic compounds.

Predicted NMR Chemical Shift Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one. These predictions are based on established substituent effects, and analysis of spectral data from similar dihydropyrimidinone structures.[1][2] The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Numbering Scheme:

Caption: Molecular structure of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
H1 (N1-H)8.5 - 9.5broad singlet1HExchangeable proton on nitrogen, typically observed as a broad signal downfield.
H3 (N3-H)7.0 - 8.0broad singlet1HExchangeable proton on nitrogen, influenced by the adjacent carbonyl group.
H55.0 - 5.5singlet1HVinylic proton on the dihydropyrimidine ring.
H8, H127.8 - 8.2doublet2HAromatic protons ortho to the pyrimidine ring, deshielded.
H9, H117.2 - 7.5doublet2HAromatic protons meta to the pyrimidine ring.
H13 (Ar-CH₃)2.3 - 2.5singlet3HProtons of the methyl group on the aromatic ring.
H14 (-CH₂-)2.4 - 2.8quartet2HMethylene protons of the ethyl group, split by the adjacent methyl group.
H15 (-CH₃)1.1 - 1.4triplet3HMethyl protons of the ethyl group, split by the adjacent methylene group.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2150 - 155Imino carbon, significantly downfield.
C4165 - 170Carbonyl carbon, most downfield signal.
C595 - 105Vinylic carbon adjacent to the ethyl group.
C6145 - 150Vinylic carbon attached to the ethyl group.
C7130 - 135Aromatic carbon attached to the pyrimidine ring.
C8, C12128 - 132Aromatic CH carbons ortho to the pyrimidine ring.
C9, C11129 - 133Aromatic CH carbons meta to the pyrimidine ring.
C10140 - 145Aromatic carbon bearing the methyl group.
C1320 - 25Methyl carbon on the aromatic ring.
C1425 - 30Methylene carbon of the ethyl group.
C1510 - 15Methyl carbon of the ethyl group.

Experimental Protocols

The following protocols provide a robust framework for the preparation and NMR analysis of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.

Protocol 1: Sample Preparation for NMR Spectroscopy

Causality behind Experimental Choices: The choice of solvent is critical in NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic compounds due to its high dissolving power and its ability to slow down the exchange of N-H protons, often resulting in sharper signals for these protons. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

Materials:

  • 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the vial.

  • Gently vortex the mixture until the sample is completely dissolved. A brief application of heat from a heat gun may be used if the compound has poor solubility, but care should be taken to avoid degradation.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the NMR spectrometer.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

Causality behind Experimental Choices: The parameters for NMR data acquisition are chosen to ensure good signal-to-noise ratio and resolution. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise)

  • Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectral range (e.g., 6 ppm).

¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (e.g., from -10 to 230 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (as needed for good signal-to-noise).

DEPT-135 Acquisition:

  • A DEPT-135 experiment should be performed to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. This is crucial for the unambiguous assignment of the ethyl group carbons.

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ can be used as a secondary reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

  • Assignment: Correlate the observed signals with the predicted chemical shifts and multiplicities to assign each resonance to a specific proton or carbon in the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for definitive assignments if ambiguities exist.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the NMR-based structural elucidation of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq ft Fourier Transform & Phasing H1_acq->ft C13_acq 13C{1H} NMR Acquisition C13_acq->ft DEPT_acq DEPT-135 Acquisition DEPT_acq->ft baseline Baseline Correction ft->baseline reference Referencing (TMS/Solvent) baseline->reference integrate Peak Picking & Integration reference->integrate assign Assign Signals to Structure integrate->assign compare Compare with Predictions assign->compare elucidate Final Structure Confirmation compare->elucidate

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a comprehensive protocol for the structural characterization of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one using NMR spectroscopy. By leveraging predicted chemical shifts in the absence of experimental data, this guide offers a practical and scientifically rigorous workflow for researchers working with novel compounds. Adherence to the detailed protocols for sample preparation, data acquisition, and processing will enable the unambiguous structural confirmation of the target molecule and its analogs, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • Patil, R. P., et al. (2024). Ultrasound-assisted synthesis of 3,4-dihydropyrimidine-2(1H)-ones catalyzed by nanocomposites. Supplementary Information. This source provides ¹H and ¹³C NMR data for various 5-(ethoxycarbonyl)-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, which are structurally related to the target compound and useful for predicting chemical shifts.
  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Scientific Reports, 1:326. This paper includes ¹H NMR spectral data for related dihydropyrimidinone structures, offering insights into typical chemical shift ranges. [Link]

Sources

Method

Application Note: FTIR Spectroscopic Characterization of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Pharmacological Context Dihydropyrimidinones (DHPM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Pharmacological Context

Dihydropyrimidinones (DHPMs) and their structural analogs are recognized as privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from anticancer to antihypertensive properties [1]. Specifically, functionalized pyrimidinones mimicking monastrol have shown significant promise as mitotic kinesin Eg5 inhibitors [2]. The synthesis of these complex heterocycles, often achieved via multicomponent Biginelli-type condensations [3], necessitates rigorous analytical methodologies to confirm structural integrity, regiochemistry, and functional group fidelity.

This application note details the Fourier Transform Infrared (FTIR) spectroscopic characterization of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one . By mapping the vibrational modes of the molecule to its specific structural moieties, this guide provides a self-validating analytical workflow designed to eliminate spectral artifacts and ensure high-fidelity structural elucidation.

Structural Causality & Spectral Logic

To accurately interpret the FTIR spectrum of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one, one must understand the causality behind the vibrational modes. The molecule consists of a central pyrimidin-4(3H)-one core, substituted with an ethyl group at C6 and a para-tolyl (4-methylphenyl) group at C2.

Lactam-Lactim Tautomerism and Hydrogen Bonding

The pyrimidin-4-one core is subject to lactam-lactim tautomerism. In the solid state, the equilibrium heavily favors the lactam form (C=O and N-H) over the lactim form (C-OH and C=N).

  • Causality: The presence of a strong, sharp carbonyl (C=O) stretch and a distinct N-H stretch—coupled with the absence of a broad, highly variable O-H stretch—confirms the lactam configuration.

  • Furthermore, the N-H and C=O groups engage in extensive intermolecular hydrogen bonding in the solid state. This weakens the C=O double bond character slightly, shifting the absorption to lower wavenumbers (~1660–1680 cm⁻¹) compared to an isolated, non-conjugated ketone (>1700 cm⁻¹).

The Case for KBr Transmission over ATR

While Attenuated Total Reflectance (ATR) is ubiquitous due to its rapid sample preparation, the transmission KBr pellet method is strictly mandated for this protocol .

  • Causality: ATR spectra are subject to anomalous dispersion and wavelength-dependent penetration depth, which can artificially shift the highly polarizable C=O and N-H bands by up to 10–15 cm⁻¹. For precise structural elucidation of the hydrogen-bonded networks in solid-state pyrimidinones, KBr transmission provides the true absorption maxima required for definitive characterization.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every step includes a quality control checkpoint to ensure the resulting data is a true representation of the molecule, free from matrix interference.

Materials & Instrumentation
  • Instrument: Research-grade FTIR Spectrometer equipped with a DTGS or MCT detector.

  • Matrix: Spectroscopic-grade Potassium Bromide (KBr), dried at 110°C for 24 hours and stored in a desiccator.

  • Sample: 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one (lyophilized or vacuum-dried).

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Run a 1.5 mil polystyrene calibration film.

    • Validation: The instrument must resolve the 1601 cm⁻¹ and 1583 cm⁻¹ peaks distinctly. If unresolved, realign the interferometer.

  • Background Acquisition:

    • Action: Collect an air background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample preparation to account for ambient CO₂ and H₂O vapor.

  • Sample Preparation (The Christiansen Effect Mitigation):

    • Action: Weigh ~2 mg of the analyte and ~198 mg of anhydrous KBr. Grind the mixture in an agate mortar for exactly 3 minutes.

    • Causality: The particle size must be reduced to <2 μm (smaller than the wavelength of IR light). If particles are too large, Mie scattering occurs, causing an asymmetrical, sloping baseline (the Christiansen effect) that distorts peak shapes.

  • Pellet Pressing:

    • Action: Transfer the powder to a 13 mm die and press under vacuum at 10 tons for 2 minutes to form a transparent pellet.

  • Spectral Acquisition:

    • Action: Scan the pellet from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution with Happ-Genzel apodization.

Quality Control (Failure Mode Analysis)

Before accepting the spectrum, verify the following self-validating parameters:

  • Moisture Check: If a broad absorption band centered at ~3450 cm⁻¹ is observed, the KBr matrix absorbed atmospheric moisture, masking the critical N-H region. Corrective Action: Reject spectrum, re-dry KBr, and repeat.

  • Baseline Integrity: If the baseline transmittance at 3800 cm⁻¹ is below 85%, the pellet is too thick or poorly ground. Corrective Action: Reject spectrum, re-grind, and press a thinner pellet.

Workflows & Visualizations

FTIR_Workflow A System Suitability & Background B Sample Prep (Anhydrous KBr) A->B Pass C Data Acquisition (32 Scans, 4 cm⁻¹) B->C Load D Spectral Processing (Apodization) C->D Interferogram E Peak Assignment & Validation D->E %T Spectrum

Caption: Self-validating FTIR experimental workflow for pyrimidinone characterization.

Structural_Mapping Mol 6-ethyl-2-(4-methylphenyl) -3,4-dihydropyrimidin-4-one NH N-H (Lactam) Mol->NH CO C=O (Carbonyl) Mol->CO Arom Aromatic Ring Mol->Arom Aliph Aliphatic Groups Mol->Aliph P_NH 3150-3250 cm⁻¹ NH->P_NH P_CO 1660-1680 cm⁻¹ CO->P_CO P_Arom 1580-1610 cm⁻¹ 820 cm⁻¹ (p-sub) Arom->P_Arom P_Aliph 2870-2960 cm⁻¹ 1375-1450 cm⁻¹ Aliph->P_Aliph

Caption: Logical mapping of structural moieties to specific FTIR spectral regions.

Spectral Data & Peak Assignments

Once the spectrum passes the quality control checks, the structural elucidation can proceed. The table below summarizes the quantitative data, correlating the observed vibrational frequencies to the specific functional groups of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.

Functional GroupWavenumber Range (cm⁻¹)Expected Peak CharacteristicsStructural Origin
N-H Stretch 3150 – 3250Broad, Medium-StrongPyrimidinone ring (Lactam N3-H, hydrogen-bonded)
C-H Stretch (Aromatic) 3030 – 3080Sharp, Weak-Medium4-Methylphenyl ring
C-H Stretch (Aliphatic) 2870 – 2960Sharp, Medium6-Ethyl and 4-Methyl groups
C=O Stretch 1660 – 1680Sharp, Very StrongConjugated lactam carbonyl (C4=O)
C=N / C=C Stretch 1580 – 1610Sharp, StrongPyrimidine and Phenyl ring framework vibrations
C-H Bending (Aliphatic) 1375 – 1450Sharp, Medium-CH₂- and -CH₃ deformations from ethyl/methyl groups
C-N Stretch 1220 – 1250Sharp, MediumPyrimidinone ring framework
C-H Out-of-Plane Bend 810 – 830Sharp, Strongpara-Disubstituted benzene ring (p-tolyl group)

References

  • Sustainable One-Pot Synthesis of Dihydropyrimidinones Using a Bio-Waste-Derived Magnetic Sulfonated SBA-16/NiAl-LDO Catalyst | ACS Omega. acs.org. 1

  • Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study - PMC. nih.gov. 2

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - MDPI. mdpi.com. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Scientific Context & Physicochemical Profiling 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a substituted dihydropyrimidinone (DHPM) synthesized via the multicomponent Biginelli reaction. While DHPM derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Physicochemical Profiling

6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a substituted dihydropyrimidinone (DHPM) synthesized via the multicomponent Biginelli reaction. While DHPM derivatives are highly valued in drug discovery for their diverse biological activities (e.g., calcium channel modulation, Eg5 motor protein inhibition), their solubility profiles often present significant bottlenecks[1],[2].

The compound features a highly polar, hydrogen-bonding pyrimidinone core flanked by hydrophobic appendages (an ethyl group and a 4-methylphenyl/p-tolyl ring). This structural dichotomy leads to high crystalline lattice energy in the solid state. While Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for such drug-like compounds[3], researchers frequently encounter incomplete dissolution or erratic precipitation due to solvent degradation, thermodynamic barriers, or improper aqueous dilution techniques.

Diagnostic Workflows

TroubleshootingWorkflow Start Compound Insoluble in DMSO CheckWater Check DMSO Purity (Is it anhydrous?) Start->CheckWater ReplaceDMSO Use Fresh, Anhydrous DMSO CheckWater->ReplaceDMSO No HeatSonicate Apply Gentle Heat (37°C) & Sonication CheckWater->HeatSonicate Yes ReplaceDMSO->HeatSonicate CheckDissolved Is it dissolved? HeatSonicate->CheckDissolved AddCosolvent Add Co-solvent (e.g., Tween-80, PEG) CheckDissolved->AddCosolvent No Success Optimal Stock Solution CheckDissolved->Success Yes AddCosolvent->Success

Fig 1. Step-by-step troubleshooting workflow for resolving DHPM solubility issues in DMSO.

Causality-Driven Troubleshooting FAQs

Q1: Why is 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one failing to dissolve completely in standard DMSO at room temperature? A1: The failure is likely driven by thermodynamic barriers and solvent impurity. The crystalline lattice energy of DHPMs is high due to intermolecular hydrogen bonding at the pyrimidinone core[1]. Dissolving these crystalline structures is an endothermic process; attempting dissolution at low ambient temperatures deprives the system of the necessary thermodynamic energy[4]. Furthermore, DMSO is highly hygroscopic. If your solvent has absorbed atmospheric moisture, the water acts as a potent antisolvent for the hydrophobic 4-methylphenyl and ethyl moieties, drastically reducing the solvent's capacity to solvate the molecule[4].

Q2: My stock solution was clear yesterday, but today I observe needle-like crystals at the bottom of the vial. What caused this? A2: This is a classic symptom of temperature fluctuations or moisture ingress during storage. Storing the DMSO solution at lower temperatures (e.g., 4°C or -20°C) decreases the saturation limit, causing the compound to crystallize and precipitate out of the solution[4]. Additionally, if the vial was not purged with an inert gas (like argon) prior to sealing, the DMSO will continuously absorb moisture from the headspace air. This gradual water contamination progressively lowers the solubility threshold until precipitation occurs[4].

Q3: When I dilute the DMSO stock into my aqueous cell culture medium, the compound crashes out immediately, forming a cloudy suspension. How do I prevent this? A3: This phenomenon is known as "antisolvent precipitation"[5]. It occurs when a highly concentrated DMSO stock is rapidly diluted into an aqueous medium (like PBS or DMEM) where the compound is inherently poorly soluble. The sudden shift in the solvent's dielectric constant causes rapid supersaturation, leading to nucleation and crystal growth. To prevent this, you must control the kinetics of mixing: pre-warm the aqueous medium to 37°C, ensure rapid and vigorous mixing (vortexing) during a slow, drop-wise addition of the stock, and maintain the final DMSO concentration strictly below 0.5% to avoid solvent-induced cytotoxicity[5],[2].

Quantitative Solvation Parameters

Summarizing the optimal physicochemical parameters ensures reproducibility across different batches and assays.

ParameterOptimal ConditionMechanistic Rationale
Solvent Quality ≥99.9% Anhydrous DMSOPrevents water-induced antisolvent precipitation of the hydrophobic p-tolyl group.
Dissolution Temp 37°C (Gentle Warming)Overcomes the endothermic barrier of the DHPM crystalline lattice without causing thermal degradation.
Agitation Sonication (2-5 mins)Provides acoustic cavitation to physically break apart resilient crystalline aggregates.
Max Assay [DMSO] < 0.5% v/vPrevents solvent-induced cytotoxicity in cell-based in vitro assays while maintaining compound solubility.
Storage Protocol Aliquots at -20°C (Argon purged)Prevents freeze-thaw degradation and eliminates atmospheric moisture ingress over time.

Self-Validating Experimental Protocols

AntisolventMechanism Stock DMSO Stock Solution Aqueous Direct Addition to Aqueous Media Stock->Aqueous Rescue Formulation Strategy Stock->Rescue Precipitation Antisolvent Precipitation Aqueous->Precipitation Step1 Pre-warm Media (37°C) Rescue->Step1 Step2 Vigorous Vortexing Step1->Step2 Step3 Dropwise Addition Step2->Step3 Stable Stable Aqueous Dispersion Step3->Stable

Fig 2. Mechanism of antisolvent precipitation and formulation strategies for stable assays.

Protocol A: Preparation of a 20 mM Anhydrous DMSO Stock Solution

Objective: Achieve complete dissolution by overcoming endothermic barriers without inducing thermal degradation.

  • Equilibration: Allow the sealed vial of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one and the bottle of anhydrous DMSO to reach room temperature in a desiccator. Causality: Opening cold containers causes immediate atmospheric water condensation, ruining the anhydrous state.

  • Weighing: Accurately weigh the required mass into a sterile, amber glass vial to protect against potential photolytic degradation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO[4].

  • Agitation & Heating: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If particulate matter remains, warm the vial in a water bath at 37°C for 10 minutes, followed by brief sonication (2-3 minutes)[4].

  • Validation Check: Hold the vial against a strong, focused light source. The solution must be perfectly clear. If any refractive particulate matter or "swirling" is visible, the compound is not fully dissolved; repeat Step 4.

  • Storage: Aliquot the validated solution into single-use volumes, purge the headspace of each tube with argon or nitrogen gas, and store at -20°C[4].

Protocol B: Aqueous Media Dilution (Avoiding Antisolvent Precipitation)

Objective: Dilute the hydrophobic DHPM stock into PBS or DMEM without inducing nucleation.

  • Pre-warming: Warm the target aqueous cell culture medium to 37°C[5].

  • Kinetic Mixing Setup: Place the conical tube containing the aqueous medium on a vortex mixer set to medium-high speed.

  • Dropwise Addition: While the medium is actively vortexing, use a micropipette to add the DMSO stock solution drop-by-drop directly into the center of the vortex (avoiding the plastic walls)[5].

  • Validation Check: Incubate the prepared medium at 37°C for 5 minutes and observe. If the solution remains optically clear, proceed to the assay. If cloudiness (precipitation) occurs, the concentration exceeds the aqueous thermodynamic limit. Rescue Step: Pre-mix the DMSO stock with a co-solvent (e.g., 5% Tween-80 or PEG-400) before repeating the aqueous dilution.

References

  • [5] Troubleshooting Curcumin solubility issues. Benchchem. Available at: 5

  • [1] Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. Available at: 1

  • [2] Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. MDPI. Available at: 2

  • [3] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed / NIH. Available at: 3

  • [4] Troubleshooting AN-12-H5 solubility issues in DMSO. Benchchem. Available at: 4

Sources

Optimization

minimizing side reactions in 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one preparation

Welcome to the technical support center for the synthesis of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific Biginelli reaction. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, thereby minimizing side reactions and maximizing the yield and purity of your target compound.

I. Reaction Overview: The Biginelli Condensation

The synthesis of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is achieved through the Biginelli reaction, a one-pot, three-component condensation.[1] This acid-catalyzed reaction involves the cyclocondensation of p-tolualdehyde, ethyl acetoacetate, and urea.[1] While seemingly straightforward, the reaction is a delicate balance of several equilibria, and minor deviations in reaction conditions can lead to the formation of undesired side products.

Biginelli Reaction Overview cluster_reactants Reactants p_tolualdehyde p-Tolualdehyde catalyst Acid Catalyst (e.g., HCl, Lewis Acid) p_tolualdehyde->catalyst ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->catalyst urea Urea urea->catalyst product 6-ethyl-2-(4-methylphenyl)-3,4- dihydropyrimidin-4-one catalyst->product One-Pot Condensation

Caption: Overview of the Biginelli reaction for the target molecule.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing a logical framework for troubleshooting.

Question 1: My reaction yield is very low, and I have a significant amount of unreacted starting materials according to my TLC analysis. What are the likely causes?

Answer:

Low conversion is a common issue and can often be traced back to several key factors related to reaction kinetics and catalyst efficacy.

  • Cause A: Inactive or Insufficient Catalyst: The acid catalyst is crucial for activating the aldehyde and promoting the key condensation steps.[1][2] If the catalyst is old, hydrated (in the case of Lewis acids), or used in insufficient amounts, the reaction will not proceed efficiently.

    • Solution:

      • Verify Catalyst Activity: Use a fresh batch of acid catalyst. For Lewis acids like ZnCl₂ or InBr₃, ensure they have been stored under anhydrous conditions.

      • Optimize Catalyst Loading: While typically used in catalytic amounts, you may need to empirically determine the optimal loading for your specific setup, often ranging from 10-30 mol%.[2]

      • Consider Alternative Catalysts: If a standard Brønsted acid like HCl is giving poor results, consider a Lewis acid such as Yb(OTf)₃ or a milder option like sulfamic acid, which have been shown to improve yields.[2][3]

  • Cause B: Suboptimal Reaction Temperature: The Biginelli reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Ensure your reaction mixture is reaching the target reflux temperature of your chosen solvent (typically ethanol). Use an oil bath with a thermometer to accurately monitor the temperature.

  • Cause C: Purity of Reactants: Impurities in the starting materials, particularly in the p-tolualdehyde, can inhibit the reaction. Aldehydes are prone to oxidation to carboxylic acids on storage.

    • Solution:

      • Purify the Aldehyde: If the p-tolualdehyde has been stored for an extended period, consider purifying it by distillation.

      • Check Purity of Other Reactants: Ensure the ethyl acetoacetate and urea are of high purity and dry.

Troubleshooting_Low_Yield start Low Yield of Desired Product check_catalyst Evaluate Catalyst (Activity & Loading) start->check_catalyst check_temp Verify Reaction Temperature start->check_temp check_purity Assess Reactant Purity start->check_purity solution_catalyst Use fresh catalyst Optimize loading (10-30 mol%) Try alternative (e.g., Lewis) acid check_catalyst->solution_catalyst solution_temp Ensure proper reflux Use controlled heating (oil bath) check_temp->solution_temp solution_purity Purify aldehyde (distillation) Use high-purity reagents check_purity->solution_purity

Caption: Workflow for troubleshooting low reaction yield.

Question 2: My crude product is a mixture of compounds, with a significant yellow, fluorescent spot on the TLC plate. What is this side product and how can I avoid it?

Answer:

The formation of a yellow, often fluorescent, side product is a classic indicator of a competing reaction pathway: the Hantzsch 1,4-dihydropyridine synthesis .[4]

  • Mechanism of Formation: This side reaction occurs when two equivalents of ethyl acetoacetate react with one equivalent of p-tolualdehyde and ammonia.[5][6][7] The critical component, ammonia, is generated in situ from the thermal decomposition of urea at elevated temperatures.[4] This leads to a direct competition between the desired Biginelli pathway and the Hantzsch pathway.

Competing_Pathways cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) reactants p-Tolualdehyde + Ethyl Acetoacetate biginelli_reagent + Urea reactants->biginelli_reagent hantzsch_reagent + NH3 + Ethyl Acetoacetate reactants->hantzsch_reagent biginelli_product Desired DHPM Product (Non-fluorescent) biginelli_reagent->biginelli_product urea_decomp Urea --(High Temp)--> NH3 urea_decomp->hantzsch_reagent hantzsch_product Hantzsch Dihydropyridine (Yellow, Fluorescent) hantzsch_reagent->hantzsch_product

Caption: Competing Biginelli and Hantzsch reaction pathways.

  • Troubleshooting and Minimization Strategies:

    • Control Reaction Temperature: This is the most critical factor. High temperatures (>100°C) significantly accelerate urea decomposition.[4] Maintain the reaction at a gentle reflux in ethanol (around 78-80°C) to favor the Biginelli pathway.

    • Optimize Reactant Stoichiometry: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can help ensure that even with minor decomposition, sufficient urea is present to drive the Biginelli reaction forward.[8]

    • Catalyst Choice: The nature of the acid catalyst can influence the selectivity. Very strong Brønsted acids at high temperatures may promote urea decomposition. Some Lewis acid-catalyzed systems have been reported to give cleaner reactions at lower temperatures.[2]

ParameterCondition Favoring Biginelli ProductCondition Favoring Hantzsch Side ProductRationale
Temperature Gentle Reflux (e.g., 78-80°C in Ethanol)High Temperatures (>100°C)Minimizes thermal decomposition of urea into ammonia.[4]
Urea Stoich. 1.2 - 1.5 equivalents< 1.0 equivalentEnsures urea is not the limiting reagent for the desired pathway.[9]
Catalyst Mild Brønsted or Lewis AcidsHarsh, high-temp conditionsCan allow for lower reaction temperatures, reducing side reactions.[2]

Table 1: Influence of Reaction Parameters on Product Selectivity.

Question 3: My reaction seems to stall, and I'm isolating the Knoevenagel condensation product. How do I push the reaction to completion?

Answer:

The Knoevenagel condensation product, in this case, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, is a key intermediate in the Biginelli reaction.[4][10] Its accumulation indicates that the initial condensation between p-tolualdehyde and ethyl acetoacetate is occurring, but the subsequent addition of urea and cyclization are hindered.

  • Cause A: Insufficient Acid Catalysis for Cyclization: The final cyclization and dehydration steps to form the pyrimidinone ring are acid-catalyzed.[1][3] If the catalyst is weak or present in too low a concentration, this step can be the rate-limiting bottleneck.

    • Solution:

      • Increase Catalyst Loading: Cautiously increase the amount of acid catalyst.

      • Add Catalyst in Portions: Sometimes, adding a small portion of the catalyst at the beginning and another portion after an hour of reaction can reinvigorate the cyclization step.

  • Cause B: Water Content: The final step is a dehydration reaction. If there is excess water in the solvent or reagents, it can shift the equilibrium away from the final product.

    • Solution: Use anhydrous ethanol as the solvent and ensure all reagents are dry.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Ethanol is the most commonly used and recommended solvent for the classical Biginelli reaction as it provides good solubility for the reactants and allows for a suitable reflux temperature.[11] Solvent-free conditions have also been reported, often in conjunction with specific catalysts like Yb(OTf)₃ or under microwave irradiation, which can shorten reaction times and simplify work-up.[3]

Q2: How should I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as ethyl acetate/hexane (e.g., 30:70 or 40:60 v/v). You will be able to track the consumption of the starting aldehyde (which is UV active) and the appearance of the product spot. The DHPM product typically has a lower Rf than the aldehyde. The Hantzsch side product, if present, will also be visible, often as a distinct yellow or fluorescent spot.

Q3: My final product is an off-white or slightly yellow solid after recrystallization. Is this acceptable? A3: The pure product should be a white or colorless crystalline solid. A persistent off-white or pale yellow color after a single recrystallization may indicate the presence of minor impurities. A second recrystallization from fresh, hot ethanol should yield a purer, whiter product. If the color persists, consider treating the hot ethanol solution with a small amount of activated charcoal before filtration to remove colored impurities.

Q4: Can I use thiourea instead of urea? A4: Yes, using thiourea in place of urea will lead to the corresponding dihydropyrimidinethione derivative. The reaction mechanism and potential side reactions are analogous.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Materials:

  • p-Tolualdehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Concentrated Hydrochloric Acid (HCl, catalytic, e.g., 3-4 drops) or Lewis Acid (e.g., Yb(OTf)₃, 10 mol%)

  • Ethanol (absolute)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tolualdehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and absolute ethanol.

  • Add the acid catalyst to the stirred mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 80°C) using an oil bath.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete (indicated by the consumption of the aldehyde), remove the heat source and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 15-20 minutes in the ice bath to maximize precipitation.

  • Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.

  • Allow the solid to air-dry or dry in a vacuum oven at a low temperature (e.g., 50°C).

Protocol 2: Purification by Recrystallization

Materials:

  • Crude solid product from Protocol 1

  • Ethanol (95% or absolute)

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid completely. It is important to use the minimum volume necessary to ensure good recovery.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Perform a hot filtration using a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).

  • Allow the clear filtrate to cool slowly to room temperature. Crystals of the pure product should form.

  • To maximize crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals to a constant weight. Determine the melting point and obtain spectroscopic data (¹H NMR, ¹³C NMR) to confirm purity and identity.

References

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Available at: [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Available at: [Link]

  • SciELO. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Available at: [Link]

  • ACS Publications. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744). Available at: [Link]

  • PMC. (n.d.). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Available at: [Link]

  • Der Pharma Chemica. (2016). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • ACG Publications. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. Available at: [Link]

  • PMC. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics and Structural Rationale: 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one vs. Standard Calcium Channel Blockers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The development of next-generation antihypertensive and anti-anginal therapeutics relies heavi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The development of next-generation antihypertensive and anti-anginal therapeutics relies heavily on overcoming the pharmacokinetic limitations of classical 1,4-dihydropyridine (DHP) calcium channel blockers (CCBs) like nifedipine and amlodipine. 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one (EMP-DHPM) represents a highly specialized class of dihydropyrimidinone (DHPM) derivatives. Synthesized primarily via modified Biginelli multicomponent reactions, DHPMs serve as potent "aza-analogs" or bioisosteres of classical DHPs [2].

The critical structural divergence lies in the replacement of the DHP pyridine ring with a pyrimidinone core. Classical DHPs possess Cs​ symmetry, which is rapidly oxidized by hepatic CYP3A4 into inactive aromatic pyridines, leading to short plasma half-lives. In contrast, the DHPM core of EMP-DHPM lacks this symmetry, introducing a chiral center that allows for highly stereoselective binding to the target receptor [4]. Furthermore, the presence of two nitrogen atoms within the DHPM ring alters the electronic distribution, rendering the molecule highly resistant to CYP3A4-mediated aromatization. The lipophilic 6-ethyl and 2-(4-methylphenyl) substituents specifically optimize the molecule's partition coefficient (LogP), enhancing its penetration into the lipid-facing binding domains of vascular smooth muscle cells.

Mechanistic Causality: State-Dependent Channel Blockade

Both EMP-DHPM and standard DHP CCBs exert their primary pharmacological effects by binding to the α1C​ subunit of the Cav1.2 L-type voltage-gated calcium channel. However, their binding kinetics and state-dependencies dictate their tissue selectivity.

Standard DHPs (like amlodipine) and DHPM bioisosteres (like EMP-DHPM) exhibit resting-state dependent binding . They preferentially partition into the lipid bilayer and access their binding sites located in the lipid-facing regions of the S5 and S6 segments of Domains III and IV [3]. Because vascular smooth muscle has a lower cycling rate and spends more time in the resting state compared to the highly active myocardium, these compounds exhibit profound vascular selectivity [1]. This contrasts sharply with non-DHP CCBs (e.g., verapamil), which require the channel to be in an open/inactivated state to access deeper pore regions, thereby exerting stronger negative inotropic effects on the heart [1].

MoA Ligand EMP-DHPM (DHPM Bioisostere) Channel Cav1.2 L-type Ca2+ Channel (α1C Subunit) Ligand->Channel Blocks Pore (S5/S6 Segments) Vasodilation Vasodilation & Reduced Blood Pressure Ligand->Vasodilation Net Clinical Effect CaInflux Intracellular Ca2+ Influx Channel->CaInflux Depolarization (Normally allows) CaM Ca2+-Calmodulin Complex CaInflux->CaM Binds MLCK MLCK Activation CaM->MLCK Activates Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Contraction->Vasodilation Inhibited by CCB

Fig 1. Mechanistic pathway of Cav1.2 channel blockade by EMP-DHPM leading to vasodilation.

Comparative Pharmacodynamics & Pharmacokinetics

To objectively evaluate EMP-DHPM, it must be benchmarked against both a standard DHP (Amlodipine) and a non-DHP (Verapamil). The data below synthesizes the established pharmacological profiles of optimized DHPM CCBs against clinical standards.

ParameterEMP-DHPM (Investigational DHPM)Amlodipine (Standard DHP)Verapamil (Standard Non-DHP)
Primary Target Cav1.2 (L-type)Cav1.2 (L-type)Cav1.2 (L-type)
Binding State Preference Resting StateResting StateOpen / Inactivated State
Tissue Selectivity High Vascular SelectivityHigh Vascular SelectivityHigh Cardiac Selectivity
Metabolic Liability Low (Resists CYP3A4 aromatization)High (CYP3A4 oxidation to pyridine)High (Extensive first-pass metabolism)
Inotropic Effect NeutralNeutralNegative (Reduces contractility)
Estimated IC50 (Vascular) Low Nanomolar (10 - 50 nM)~15 nM~500 nM

Self-Validating Experimental Protocols

To validate the efficacy and selectivity of EMP-DHPM against standard CCBs, researchers must utilize rigorous, self-validating experimental systems. The following protocols detail the necessary steps and the underlying causality for each methodological choice.

Protocol A: Ex Vivo Rat Aortic Ring Assay (Vasodilation Efficacy)

Purpose: To quantify the functional IC50 of EMP-DHPM in reversing depolarization-induced vascular smooth muscle contraction. Causality Check: We utilize 60 mM KCl to induce contraction. High extracellular K+ eliminates the concentration gradient, depolarizing the cell membrane and forcing voltage-gated Ca2+ channels to open. If EMP-DHPM is a true CCB, it will dose-dependently relax this specific contraction.

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized Sprague-Dawley rat. Clean the connective tissue and cut into 2-3 mm rings. Crucial Step: Carefully remove the endothelium by gentle rubbing to ensure the observed relaxation is entirely smooth muscle-dependent (direct Cav1.2 blockade) and not mediated by endothelial Nitric Oxide (NO) release.

  • Equilibration: Suspend rings in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2​ / 5% CO2​ . Apply a resting tension of 1.5 g and equilibrate for 60 minutes.

  • Viability Validation: Challenge the tissue with 60 mM KCl. Once a plateau contraction is reached, wash out the bath with fresh buffer until baseline tension is restored. Self-Validation: Rings failing to generate at least 1.0 g of tension are discarded, ensuring only viable tissue is tested.

  • Drug Application: Induce a sustained contraction with 60 mM KCl. Once stable, add EMP-DHPM in cumulative half-log concentrations ( 10−9 to 10−5 M).

  • Data Analysis: Calculate the percentage of relaxation relative to the maximum KCl contraction. Plot a dose-response curve using non-linear regression to determine the IC50.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Purpose: To confirm direct, state-dependent interaction with the Cav1.2 channel and rule out off-target ion channel effects.

Workflow Cells HEK293 Cells (Expressing Cav1.2) Perfusion Bath Perfusion (Extracellular Sol.) Cells->Perfusion Patch Whole-Cell Patch Clamp Perfusion->Patch Depolarize Voltage Step (-80mV to +10mV) Patch->Depolarize Drug Apply EMP-DHPM (Concentration) Depolarize->Drug Record Record I_Ca (Peak Currents) Drug->Record Analysis IC50 Calculation (Hill Equation) Record->Analysis

Fig 2. Step-by-step workflow for whole-cell patch clamp electrophysiology.

  • Cell Preparation: Plate HEK293 cells stably expressing the human Cav1.2 α1C​ subunit, β2​a , and α2​δ subunits on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (Cs-methanesulfonate based to block outward K+ currents).

  • Seal Formation & Breakthrough: Form a Giga-ohm seal (>1 GΩ) on a single cell. Apply gentle negative pressure to rupture the membrane, achieving the whole-cell configuration. Self-Validation: Monitor series resistance ( Rs​ ). If Rs​ exceeds 10 MΩ or fluctuates by >15%, discard the cell to prevent voltage-clamp errors.

  • P/4 Leak Subtraction: Apply a P/4 protocol before the main voltage step. Causality: This subtracts linear capacitive transients and passive leak currents, ensuring the recorded trace represents pure, voltage-gated Ca2+ influx.

  • Voltage Protocol: Hold the cell at a resting potential of -80 mV. Apply a 300 ms depolarizing step to +10 mV to elicit peak inward calcium currents ( ICa​ ).

  • Drug Perfusion: Perfuse EMP-DHPM into the extracellular bath. Measure the steady-state fractional block of ICa​ at each concentration to construct an inhibitory dose-response curve.

References

  • "Calcium Channel Blocker Comparison - DHP Vs. Non-DHP Medications." Med Ed 101. Available at:[Link]

  • "Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency." MDPI. Available at:[Link]

  • "Amlodipine and Dihydropyridines How They Work Differently from Verapamil." YouTube. Available at:[Link]

  • "Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers." PubMed Central (PMC). Available at:[Link]

Comparative

Comparative HPLC Method Development and ICH Q2(R2) Validation for the Quantification of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Introduction The compound 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one [1] is a highly functionalized dihydropyrimidinone (DHPM). Typically synthesized via the multicomponent Biginelli reaction, DHPMs are privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one [1] is a highly functionalized dihydropyrimidinone (DHPM). Typically synthesized via the multicomponent Biginelli reaction, DHPMs are privileged scaffolds in medicinal chemistry, recognized for their diverse pharmacological properties, including calcium channel modulation, antihypertensive, and antibacterial activities[2].

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying complex heterocyclic active pharmaceutical ingredients (APIs). The difficulty with this specific DHPM lies in its structural dichotomy: it possesses a polar pyrimidinone core capable of strong hydrogen bonding, coupled with hydrophobic ethyl and electron-rich p-tolyl substituents. This necessitates a highly selective High-Performance Liquid Chromatography (HPLC) method to accurately quantify the API while resolving it from structurally similar synthetic precursors (e.g., 4-methylbenzaldehyde and urea) and potential degradation products[3].

Stationary Phase Selection: Dispersive vs. π−π Interactions

To establish a robust method, we must first select a stationary phase that provides optimal selectivity. We compared a traditional Alkyl (C18) phase against a Phenyl-Hexyl phase.

The Causality of Choice: A standard C18 column relies exclusively on dispersive hydrophobic interactions. While effective for general retention, it often struggles to separate aromatic APIs from aromatic impurities with similar lipophilicity. In contrast, a Phenyl-Hexyl column introduces orthogonal selectivity via π−π and dipole-induced dipole interactions. Because 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one possesses a conjugated pyrimidinone ring and an electron-rich p-tolyl group, the π -acidic nature of a phenyl-based stationary phase yields superior resolution and peak symmetry.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)
Retention Time (RT) 4.2 min5.8 min
Peak Asymmetry (Tailing Factor) 1.65 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates (N) 6,50012,400
Resolution from p-Tolualdehyde 1.4 (Incomplete baseline separation)3.2 (Baseline resolved)
Primary Interaction Mechanism Hydrophobic dispersionHydrophobic + π−π interactions

Optimized and Self-Validating HPLC Protocol

A reliable analytical protocol must be a self-validating system. The following methodology incorporates System Suitability Testing (SST) as a mandatory gatekeeper before sample analysis, ensuring the system is fit-for-purpose[3].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in Ultrapure Water (pH ~2.8).

  • Organic Phase (B): HPLC-Grade Acetonitrile.

  • Causality: The mobile phase is acidified to suppress the ionization of the secondary amines in the dihydropyrimidinone ring, maintaining the molecule in a neutral state. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which is the primary cause of the peak tailing observed on the C18 column.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm).

  • Elution Mode: Isocratic, 40% A / 60% B.

  • Flow Rate: 1.0 mL/min. (Optimal linear velocity for a 4.6 mm ID column to minimize longitudinal diffusion).

  • Column Temperature: 30°C. (Stabilizes mobile phase viscosity and ensures reproducible retention times).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm. (The conjugated π→π∗ transition of the pyrimidine core and p-tolyl group provides maximum signal-to-noise ratio at this wavelength).

Step 3: System Suitability Testing (Self-Validation Gate) Before injecting unknown samples, inject the standard solution (100 µg/mL) six times. The run is only validated if:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Tailing Factor (T) 1.5.

  • Theoretical Plates (N) 10,000.

ICH Q2(R2) Method Validation Framework

Analytical procedures must be validated to demonstrate they are fit for their intended purpose[4]. The validation was executed strictly adhering to the [5], evaluating specificity, linearity, accuracy, precision, and robustness[6].

ValidationWorkflow SST System Suitability (Self-Validation) Spec Specificity (Peak Purity) SST->Spec Lin Linearity & Range (Response Model) Spec->Lin Acc Accuracy (Recovery %) Lin->Acc Prec Precision (Repeatability) Acc->Prec

Sequential ICH Q2(R2) validation workflow for HPLC method qualification.
Linearity and Sensitivity (LOD/LOQ)

Linearity ensures the analytical response is directly proportional to the concentration of the analyte[6]. The method was evaluated across 25% to 150% of the nominal target concentration (100 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope[7].

Table 2: Linearity, LOD, and LOQ Data
ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 25 – 150 µg/mLMust cover 80-120% of target
Correlation Coefficient ( R2 ) 0.9998 0.999
Regression Equation y=45213x+1205 N/A
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise 10:1
Accuracy (Recovery Study)

Accuracy reflects the closeness of agreement between the accepted true value and the experimental result[7]. This was assessed via spike-recovery experiments at three concentration levels (50%, 100%, 150%) using a synthetic placebo matrix[8].

Table 3: Accuracy / Recovery Study
Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 50.049.699.2%0.8%
100% 100.0100.4100.4%0.5%
150% 150.0148.999.3%0.7%

Note: All recoveries fall well within the strict 98.0% – 102.0% acceptance criteria, proving the method is free from matrix interference.

Precision

Precision measures the degree of scatter between a series of measurements[9]. Intra-day precision (repeatability) was determined via six replicate injections on the same day. Inter-day precision (intermediate precision) was assessed over three consecutive days by different analysts[5].

Table 4: Precision Data
Precision TypeReplicates (n)Mean Peak Area% RSDAcceptance Criteria
Intra-day (Repeatability) 64,522,1000.65% 2.0%
Inter-day (Intermediate) 18 (6 per day)4,518,4501.12% 2.0%

Conclusion

By understanding the physicochemical properties of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one, we successfully engineered an HPLC method that leverages π−π interactions via a Phenyl-Hexyl stationary phase, vastly outperforming standard C18 columns. The self-validating protocol strictly adheres to ICH Q2(R2) guidelines, demonstrating impeccable linearity, accuracy, and precision, making it highly suitable for routine quality control and pharmacokinetic profiling in drug development.

References

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation (ICH),[Link]

  • Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds, PubMed Central (PMC), [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination, MDPI, [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures, MasterControl,[Link]

  • Recent Advancements In HPLC Method Development And Validation, Preprints, [Link]

  • ICH Q2(R2) Validation of Analytical Procedures, QbD Group,[Link]

  • Enamine Compound 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one, AS ONE,[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is foundational to scientific advancement. This compound b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is foundational to scientific advancement. This compound belongs to the dihydropyrimidinone class, a group known for a wide spectrum of biological activities.[1][2] Our responsibility, however, extends beyond synthesis and application to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing waste streams containing 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Based on data from similar pyrimidine derivatives, this compound should be handled as a substance that is potentially harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[3][4][5][6]

Table 1: Inferred GHS Hazard Classifications for 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Hazard ClassCategoryInferred Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[3][4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2/2AH319: Causes serious eye irritation[3][4][5][6]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[4][5][6]

Environmental Hazards: The environmental impact of many pharmaceutical compounds is a growing area of concern.[7][8] While specific ecotoxicity data for this compound is unavailable, it is prudent to assume it may be toxic to aquatic life, a characteristic seen in other biologically active molecules.[9] Therefore, direct release into the environment via drains or regular trash is strictly prohibited.[10]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that may generate waste, establishing a robust safety barrier through correct PPE is non-negotiable.

Mandatory PPE and Handling Protocols:

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or a face shield.[5]

  • Skin Protection: A flame-resistant laboratory coat must be worn and fully fastened. Wear chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact). Change gloves immediately if they become contaminated.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation risk.[11]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[4][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Section 3: Waste Segregation and Disposal Decision Workflow

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. The following workflow provides a logical pathway for classifying and segregating waste containing 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.

G Start Waste Generation Point (6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one) WasteType Identify Waste Stream Type Start->WasteType Solid Solid Waste WasteType->Solid  Solid Material Liquid Liquid Waste WasteType->Liquid  Aqueous/Solvent Based Glassware Contaminated Labware (e.g., Glassware, Pipettes) WasteType->Glassware  Labware Solid_Desc Pure Compound Contaminated PPE Weighing Paper, Wipes Solid->Solid_Desc Liquid_Desc Unused Solutions Reaction Mixtures Instrument Effluent Rinsate Liquid->Liquid_Desc Glassware_Desc Empty Reaction Vials Used Pasteur Pipettes Broken Glassware Glassware->Glassware_Desc Solid_Container Collect in Labeled 'Solid Hazardous Waste' Container Solid_Desc->Solid_Container Liquid_Container Collect in Labeled 'Liquid Hazardous Waste' (Non-Halogenated) Container Liquid_Desc->Liquid_Container Rinse Triple-Rinse with Appropriate Solvent Glassware_Desc->Rinse Final Store Segregated Waste in Satellite Accumulation Area for EH&S Pickup Solid_Container->Final Liquid_Container->Final Rinsate_Collection Collect Rinsate as Liquid Hazardous Waste Rinse->Rinsate_Collection Disposal_Glass Dispose of Rinsed Glassware in 'Broken Glass' Box Rinse->Disposal_Glass Rinsate_Collection->Liquid_Container Disposal_Glass->Final

Caption: Waste Segregation and Disposal Workflow Diagram.

Section 4: Step-by-Step Disposal Procedures

Adherence to a standardized protocol is critical for ensuring that all waste is handled safely and consistently.

Preparing Solid Waste

This stream includes unused or expired pure compounds and any materials contaminated during handling.

  • Unused/Expired Compound: Place the original container, with its label intact, into a secondary containment vessel (like a plastic bag or beaker). Do not attempt to open it if it is old or shows signs of degradation.

  • Contaminated Lab Materials: Collect items such as contaminated gloves, weighing paper, and absorbent pads used for minor spills.

  • Collection: Place all solid waste into a designated, leak-proof "Solid Hazardous Waste" container.[11] Ensure this container is compatible with the waste and is kept closed when not in use.[12]

Preparing Liquid Waste

This stream includes reaction mixtures, unused solutions, and instrument effluent.

  • Segregation: Collect all liquid waste containing the title compound in a designated "Liquid Hazardous Waste" container.

    • Scientist's Note: Based on its structure (C, H, N, O), this compound is considered non-halogenated. Do not mix it into a halogenated waste stream. Proper segregation reduces disposal costs and complexity.

  • pH Consideration: If the waste is part of a strongly acidic or basic solution, it should be collected in its own dedicated container and clearly labeled with the pH. Neutralization should only be performed by trained personnel following a validated laboratory procedure.

  • Prohibition: Under no circumstances should liquid waste containing this compound be poured down the drain.[5][10] This action is a regulatory violation and poses a threat to aquatic ecosystems.

Decontamination of Empty Containers

A container is not considered "empty" until it has been properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol, or another solvent in which the compound is soluble).[13][14]

    • Causality: The triple-rinse procedure ensures that residual chemical, which can still be hazardous, is removed to a negligible level.[14]

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and added to your designated liquid hazardous waste container.[11][13]

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, remove or deface the original label.[14] The container can now be disposed of in the appropriate solid waste stream (e.g., broken glass box for glassware).

Section 5: Waste Collection, Labeling, and Storage

Proper containment and communication through labeling are mandated by regulatory bodies like the EPA under the Resource Conservation and Recovery Act (RCRA).[15][16][17]

Container Selection

The integrity of your waste containment is your first line of defense against a spill.

  • Compatibility: Use containers made of chemically resistant materials such as High-Density Polyethylene (HDPE), Polypropylene (PP), or borosilicate glass for liquid waste.[18][19][20]

  • Condition: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[13]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills.

Hazardous Waste Labeling

A correctly labeled container communicates the hazard to everyone in the laboratory.

  • Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[11][12]

    • The full, unabbreviated chemical name: "6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one" .

    • A complete list of all other chemical constituents and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.

Satellite Accumulation Area (SAA) Storage

The SAA is the designated location for waste storage pending pickup by Environmental Health & Safety (EH&S).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12][14]

  • Segregation: Store waste containers segregated by hazard class (e.g., flammables, corrosives, oxidizers). Keep acids and bases separate.[12]

  • Containment: Store liquid waste containers in a secondary containment bin capable of holding 110% of the volume of the largest container.

  • Closure: Keep all waste containers securely closed at all times, except when actively adding waste.[12][13] A funnel must not be left in the opening.

Section 6: Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

For a Small Spill (Manageable by Lab Personnel):

  • Alert: Alert personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing appropriate PPE, including double gloves and safety goggles.

  • Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Do not use paper towels for a liquid spill, as they can degrade.

  • Collect: Carefully sweep the absorbed material into a designated container.

  • Dispose: Label the container as "Solid Hazardous Waste" with the name of the spilled chemical and dispose of it according to the procedures in Section 4.1.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For a Large Spill or if You Feel Unsafe:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EH&S, Public Safety).

  • Isolate: Close doors to the affected area to contain vapors.

  • Report: Provide responders with the name of the chemical and a copy of any available safety information.

First Aid Measures (Based on Inferred Hazards):

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[5][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical team with the name of the chemical.[9]

The responsible disposal of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a critical component of our professional duty as scientists. By understanding the potential hazards, implementing rigorous handling and segregation protocols, and preparing for emergencies, we uphold a culture of safety and environmental stewardship. Always consult your institution's specific EH&S guidelines, as they provide the definitive policies for your location.

References

  • BASF. (2023). Safety data sheet: Wing P.
  • PubChem. (n.d.). 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 5-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Retrieved from [Link]

  • Acta Cryst. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Cheng, Q-F., et al. (2007). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. EPA.gov. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-Dimethylphenol. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Choosing laboratory plasticware with the right chemical compatibility. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.columbia.edu. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The environmental side effects of medication. PMC. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • The Lab Depot. (2024). Chemical Resistance of Resins & Polyethylene. Retrieved from [Link]

  • Environmental Health and Safety, University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • MDPI. (2025). Environmental Pollution from Pharmaceuticals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
© Copyright 2026 BenchChem. All Rights Reserved.